N-(4-acetylphenyl)-5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
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Overview
Description
N-(4-acetylphenyl)-5-amino-7-thia-1,9-diazatetracyclo[9220^{2,10}0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine core fused with a thieno ring and various functional groups such as an acetylphenyl and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-amino-7-thia-1,9-diazatetracyclo[9220^{2,10}0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimal waste .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted naphthyridine derivatives .
Scientific Research Applications
N-(4-acetylphenyl)-5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in cellular processes, leading to the disruption of cancer cell proliferation and induction of apoptosis. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
1,6-Naphthyridines: Known for their anticancer and antimicrobial properties.
1,5-Naphthyridines: Used in medicinal chemistry for their biological activities.
2,7-Naphthyridines: Studied for their potential therapeutic applications.
Uniqueness
N-(4-acetylphenyl)-5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is unique due to its specific functional groups and fused ring structure, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-11(26)12-2-4-14(5-3-12)23-20(27)19-17(22)15-10-16-18(24-21(15)28-19)13-6-8-25(16)9-7-13/h2-5,10,13H,6-9,22H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSXOHKPWKAOEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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